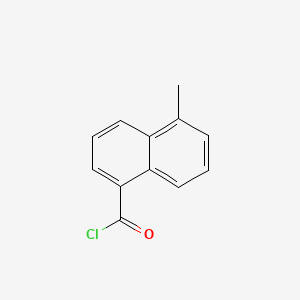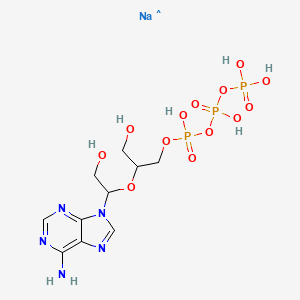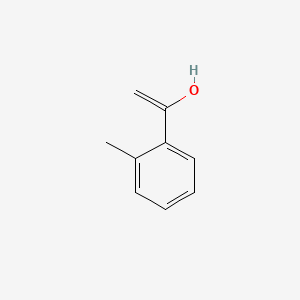
CART (55-102) (humano)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CART (55-102) (humano) es un fragmento peptídico derivado del transcrito regulado por cocaína y anfetamina (CART). Este péptido es conocido por su potente actividad supresora del apetito y está estrechamente asociado con las acciones de la leptina y el neuropéptido Y . La secuencia de este péptido es Val-Pro-Ile-Tyr-Glu-Lys-Lys-Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val-Arg-Lys-Gly-Ala-Arg-Ile-Gly-Lys-Leu-Cys-Asp-Cys-Pro-Arg-Gly-Thr-Ser-Cys-Asn-Ser-Phe-Leu-Leu-Lys-Cys-Leu .
Aplicaciones Científicas De Investigación
CART (55-102) (human) has a wide range of scientific research applications:
Mecanismo De Acción
CART (55-102) (humano) ejerce sus efectos al interactuar con receptores específicos en el cerebro, aunque los receptores exactos no están completamente identificados . Se sabe que inhibe la alimentación inducida por neuropéptido Y y reduce la neuroinflamación al inhibir la dipeptidil peptidasa 4 (DPP4) en astrocitos . Esto lleva a una disminución de las citocinas proinflamatorias como TNFα e IL-6, contribuyendo a sus efectos anorécticos y antiinflamatorios .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
CART (55-102) (human) is an endogenous satiety factor with potent appetite-suppressing activity. It interacts closely with leptin and neuropeptide Y, both of which are critical regulators of energy balance . The peptide’s sequence includes several disulfide bridges that contribute to its stability and function. CART (55-102) (human) interacts with various enzymes and proteins, including dipeptidyl-peptidase 4 (DPP4), which plays a role in its regulatory mechanisms . The interaction with DPP4 is particularly significant as it influences the peptide’s stability and activity in biochemical reactions.
Cellular Effects
CART (55-102) (human) exerts significant effects on various cell types and cellular processes. It has been shown to inhibit food intake by interacting with neurons in the hypothalamus, a brain region involved in hunger regulation . Additionally, CART (55-102) (human) influences cell signaling pathways, including those involving serotonin (5HT) neurons in the dorsal raphe nucleus (DRN), which are associated with anxiety and stress responses . The peptide also affects gene expression related to feeding behavior and energy expenditure.
Molecular Mechanism
The molecular mechanism of CART (55-102) (human) involves its interaction with specific receptors and enzymes. Although the exact receptor for CART peptides has not been identified, it is known to exert its effects through receptor-independent mechanisms . CART (55-102) (human) inhibits DPP4 in astrocytes, reducing neuroinflammation and modulating pain transmission in the spinal cord . This inhibition leads to decreased levels of pro-inflammatory cytokines such as TNFα and IL-6, contributing to its analgesic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CART (55-102) (human) have been observed to change over time. The peptide is stable in lyophilized form for up to six months at 0-5°C and remains active for up to five days after rehydration . Long-term studies have shown that chronic central infusion of CART (55-102) (human) leads to sustained inhibitory effects on food intake and body weight gain in both normal and obese animals . These effects are accompanied by decreases in plasma insulin and leptin levels, indicating its long-term impact on metabolic regulation.
Dosage Effects in Animal Models
The effects of CART (55-102) (human) vary with different dosages in animal models. In rats, intra-BLA (basolateral amygdala) infusions of CART (55-102) (human) at doses of 1, 2, and 4 μg/side produced dose-dependent effects on conditioned place preference (CPP) and conditioned place aversion (CPA) . Higher doses (4 μg/side) resulted in aversive effects, while lower doses (1 μg/side) did not produce significant behavioral changes. Chronic central infusion of CART (55-102) (human) also demonstrated marked inhibitory effects on food intake and body weight gain in both lean and high-fat-fed obese rats .
Metabolic Pathways
CART (55-102) (human) is involved in several metabolic pathways, particularly those related to energy homeostasis and appetite regulation. It interacts with enzymes such as DPP4, which modulates its activity and stability . The peptide’s role in inhibiting neuropeptide Y-induced feeding response highlights its involvement in metabolic flux and regulation of metabolite levels . Additionally, CART (55-102) (human) influences lipid oxidation and fuel utilization, contributing to its effects on body weight and energy balance .
Transport and Distribution
CART (55-102) (human) is transported and distributed within cells and tissues through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . The peptide’s distribution is influenced by its interactions with leptin and neuropeptide Y, which are critical for its appetite-suppressing activity . Additionally, CART (55-102) (human) is distributed in the central nervous system, particularly in regions involved in feeding behavior and energy regulation .
Subcellular Localization
The subcellular localization of CART (55-102) (human) is crucial for its activity and function. The peptide is primarily localized in the hypothalamus, where it interacts with neurons involved in hunger regulation . It is also found in the dorsal raphe nucleus, where it modulates serotonin signaling and anxiety responses . The presence of disulfide bridges in its structure aids in its stability and targeting to specific cellular compartments . Post-translational modifications, such as phosphorylation, may also play a role in its subcellular localization and activity.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
CART (55-102) (humano) se sintetiza típicamente utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida . El péptido se escinde entonces de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) para lograr una pureza ≥ 95% .
Métodos de Producción Industrial
La producción industrial de CART (55-102) (humano) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados que pueden manejar múltiples cadenas peptídicas simultáneamente, asegurando un alto rendimiento y pureza. El producto final se liofiliza para obtener un polvo blanco estable .
Análisis De Reacciones Químicas
Tipos de Reacciones
CART (55-102) (humano) principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. No suele participar en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica .
Reactivos y Condiciones Comunes
La síntesis de CART (55-102) (humano) involucra reactivos como aminoácidos protegidos, agentes de acoplamiento como HBTU (O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluoro-fosfato) y agentes desprotectores como ácido trifluoroacético (TFA) . Las reacciones se llevan a cabo bajo condiciones suaves para evitar la degradación del péptido.
Principales Productos Formados
El producto principal formado es el propio péptido CART (55-102) (humano). Durante la síntesis, también se forman péptidos protegidos intermedios, que posteriormente se desprotegen y purifican .
Aplicaciones en Investigación Científica
CART (55-102) (humano) tiene una amplia gama de aplicaciones en investigación científica:
Comparación Con Compuestos Similares
Compuestos Similares
CART (62-102): Otro fragmento del transcrito regulado por cocaína y anfetamina con propiedades anorécticas similares.
Neuropéptido Y: Un péptido que estimula el apetito, en contraste con los efectos supresores del apetito de CART (55-102) (humano).
Singularidad
CART (55-102) (humano) es único debido a su secuencia específica y la presencia de múltiples puentes disulfuro, que contribuyen a su estabilidad y actividad biológica . Su capacidad para interactuar con las vías del neuropéptido Y y la leptina destaca su papel distintivo en la regulación del apetito y la homeostasis energética .
Propiedades
IUPAC Name |
2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C225H365N65O65S7/c1-24-117(17)177-215(347)248-100-168(302)252-130(48-30-35-76-227)186(318)265-143(89-112(7)8)200(332)280-155-106-359-358-105-154(279-194(326)140(74-86-356-23)263-213(345)160-56-44-85-290(160)221(353)176(116(15)16)285-196(328)136(66-70-162(231)296)253-167(301)99-247-185(317)144(92-124-58-62-126(294)63-59-124)268-189(321)132(50-32-37-78-229)257-187(319)131(49-31-36-77-228)258-192(324)139(69-73-171(306)307)261-201(333)146(93-125-60-64-127(295)65-61-125)273-217(349)178(118(18)25-2)287-214(346)161-57-43-84-289(161)220(352)174(234)114(11)12)209(341)271-148(95-172(308)309)197(329)250-119(19)180(312)244-98-166(300)254-137(68-72-170(304)305)191(323)260-138(67-71-163(232)297)193(325)277-153(207(339)251-121(21)182(314)284-175(115(13)14)216(348)264-134(53-40-81-242-224(237)238)188(320)256-128(47-29-34-75-226)183(315)245-97-165(299)249-120(20)181(313)255-135(195(327)286-177)54-41-82-243-225(239)240)104-357-360-107-156-208(340)270-147(94-164(233)298)203(335)275-151(102-291)205(337)269-145(91-123-45-27-26-28-46-123)202(334)267-142(88-111(5)6)199(331)266-141(87-110(3)4)198(330)259-133(51-33-38-79-230)190(322)278-157(211(343)274-150(222(354)355)90-113(9)10)108-361-362-109-158(282-204(336)149(96-173(310)311)272-210(155)342)219(351)288-83-42-55-159(288)212(344)262-129(52-39-80-241-223(235)236)184(316)246-101-169(303)283-179(122(22)293)218(350)276-152(103-292)206(338)281-156/h26-28,45-46,58-65,110-122,128-161,174-179,291-295H,24-25,29-44,47-57,66-109,226-230,234H2,1-23H3,(H2,231,296)(H2,232,297)(H2,233,298)(H,244,312)(H,245,315)(H,246,316)(H,247,317)(H,248,347)(H,249,299)(H,250,329)(H,251,339)(H,252,302)(H,253,301)(H,254,300)(H,255,313)(H,256,320)(H,257,319)(H,258,324)(H,259,330)(H,260,323)(H,261,333)(H,262,344)(H,263,345)(H,264,348)(H,265,318)(H,266,331)(H,267,334)(H,268,321)(H,269,337)(H,270,340)(H,271,341)(H,272,342)(H,273,349)(H,274,343)(H,275,335)(H,276,350)(H,277,325)(H,278,322)(H,279,326)(H,280,332)(H,281,338)(H,282,336)(H,283,303)(H,284,314)(H,285,328)(H,286,327)(H,287,346)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,354,355)(H4,235,236,241)(H4,237,238,242)(H4,239,240,243) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCZAYAPDLTVKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)C)N)CC(C)C)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C225H365N65O65S7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5245 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
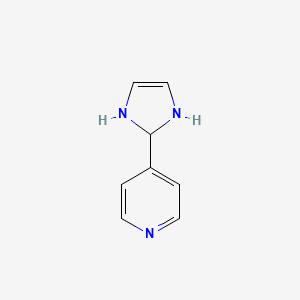

![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)
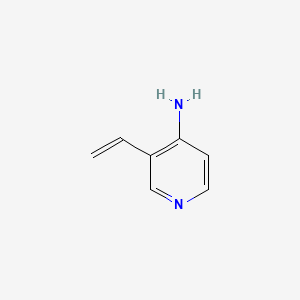
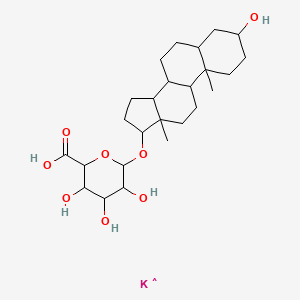
![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)
